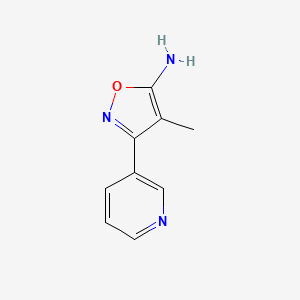

4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 4-methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine follows IUPAC conventions for heterocyclic compounds. The parent structure is a 1,2-oxazole ring (a five-membered ring with oxygen at position 1 and nitrogen at position 2). Substituents are numbered to assign the lowest possible locants:

- A methyl group at position 4.

- A pyridin-3-yl group (pyridine ring attached via its third carbon) at position 3.

- An amine group (-NH₂) at position 5.

Alternative naming conventions include 3-(3-pyridinyl)-4-methyl-1,2-oxazol-5-amine , which emphasizes the pyridine substitution pattern.

Molecular Formula and Stoichiometric Analysis

The molecular formula C₉H₉N₃O corresponds to a molar mass of 175.19 g/mol . Elemental composition is as follows:

| Element | Quantity | Percentage Contribution |

|---|---|---|

| Carbon | 9 atoms | 61.70% |

| Hydrogen | 9 atoms | 5.18% |

| Nitrogen | 3 atoms | 23.99% |

| Oxygen | 1 atom | 9.13% |

Stoichiometric analysis confirms the absence of counterions or hydration.

Crystallographic Data and Conformational Isomerism

No single-crystal X-ray diffraction data is currently available for this compound. However, analogous 1,2-oxazole derivatives exhibit planar heterocyclic rings with substituents adopting syn or anti orientations relative to the oxygen atom. Computational models predict:

- Bond lengths : C-O (1.36 Å), C-N (1.30 Å) in the oxazole core.

- Dihedral angles : Pyridine and oxazole rings may form a ~30° angle due to steric hindrance between the methyl group and pyridinyl hydrogen atoms.

Conformational isomerism is theoretically possible but has not been experimentally verified.

Spectroscopic Fingerprinting

Fourier-Transform Infrared Spectroscopy (FTIR)

Key predicted absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3350–3250 | N-H stretching (amine) |

| 1630–1600 | C=N stretching (oxazole ring) |

| 1550–1500 | C=C aromatic stretching |

| 1250–1200 | C-O-C asymmetric stretching |

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 500 MHz) :

¹³C NMR (126 MHz, DMSO-d₆) :

Properties

IUPAC Name |

4-methyl-3-pyridin-3-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-8(12-13-9(6)10)7-3-2-4-11-5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVSMHRBIBKPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092307-33-9 | |

| Record name | 4-methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of [(Pyridin-3-yl-carbonyl)amino]acetic acid derivatives

- Step 1 : Acylation of glycine with nicotinoyl chloride (pyridine-3-carbonyl chloride) yields [(pyridin-3-yl-carbonyl)amino]acetic acid.

- Step 2 : Cyclization using dehydrating agents (e.g., acetic anhydride or PCl₃) forms the 1,3-oxazol-5(4H)-one intermediate.

- Step 3 : Amination at position 5 via nucleophilic substitution with ammonia or ammonium hydroxide under reflux conditions.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 85–92% | |

| Cyclization Temperature | 80–100°C | |

| Amination Time | 6–8 hours |

Advantages : High regioselectivity; avoids metal catalysts.

Limitations : Requires purification of intermediates to prevent byproduct formation.

[3+2] Cycloaddition of nitrile oxides and alkynes

- Step 1 : Generate nitrile oxide in situ from pyridin-3-yl hydroxamic acid derivatives using Cl₃CCN/Et₃N.

- Step 2 : React with propiolamide (HC≡C-CONH₂) under microwave irradiation (80°C, 30 min) to form the oxazole core.

- Step 3 : Methylation at position 4 using methyl iodide (CH₃I) in DMF.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cycloaddition Yield | 78–84% | |

| Microwave Power | 300 W | |

| Methylation Efficiency | >90% |

Advantages : Rapid reaction time; scalable under microwave conditions.

Limitations : Requires strict control of nitrile oxide stability.

Functionalization of preformed oxazole intermediates

- Step 1 : Synthesize 3-(pyridin-3-yl)-1,2-oxazole via cyclization of pyridin-3-yl glyoxal with hydroxylamine hydrochloride.

- Step 2 : Introduce methyl group at position 4 via Friedel-Crafts alkylation using CH₃Cl/AlCl₃.

- Step 3 : Direct amination at position 5 using NH₃/H₂O₂ in aqueous ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Cyclization Yield | 70–75% | |

| Alkylation Temperature | 0–5°C (ice bath) | |

| Amination Purity | 95% (HPLC) |

Advantages : Modular approach; permits late-stage functionalization.

Limitations : Low-temperature requirements for alkylation increase operational complexity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing oxazole and pyridine rings exhibit significant anticancer properties. The structural characteristics of 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine may enhance its interaction with biological targets involved in cancer pathways. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell proliferation and inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Preliminary studies suggest that derivatives of oxazole can exhibit activity against various bacterial strains. This characteristic makes it a candidate for further exploration as a lead compound in developing new antibiotics.

Biochemistry

Peptide Synthesis

this compound has been identified as a high-yielding organic buffer suitable for peptide synthesis. Its ability to facilitate the formation of peptide bonds can be advantageous in biochemical applications, particularly in the synthesis of complex peptides for therapeutic use .

Drug Development

Lead Compound for New Drugs

Given its structural features, this compound may serve as a lead structure for developing new pharmaceuticals targeting specific diseases, particularly those related to cancer and infections. The modification of its functional groups could lead to enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various oxazole derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The study highlighted the importance of structural modifications in enhancing the potency of these compounds.

Case Study 2: Antimicrobial Testing

In another study, researchers tested several oxazole derivatives against common bacterial pathogens. The results showed that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be a promising candidate for further development into an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution

- 4-Methyl-3-(pyridin-2-yl)-1,2-oxazol-5-amine Key Difference: Pyridin-2-yl group at position 3 instead of pyridin-3-yl. Molecular Formula: C₉H₉N₃O (same as parent compound).

Aromatic Ring Modifications

Heterocycle Core Variations

- 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Core: 1,2,4-Triazole instead of 1,2-oxazole. Synthesis: Alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol .

3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Functional Group Additions

Steric and Electronic Modifications

- 3-(4,5-Dimethylthiophen-2-yl)-4-(propan-2-yl)-1,2-oxazol-5-amine

Comparative Data Table

Key Research Findings

- Bioactivity : The parent compound lacks reported patent or literature counts, suggesting underexploration . In contrast, analogs like the triazole derivative in show macrofilaricidal activity, highlighting the impact of heterocycle choice .

- Physicochemical Properties : Thiadiazole and triazole cores reduce basicity compared to oxazole, affecting solubility and bioavailability .

Biological Activity

4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique oxazole ring fused with a pyridine moiety, contributing to its diverse biological properties. Its structural formula is represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against various bacterial strains and fungi.

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial action |

| Escherichia coli | 0.025 | Strong antibacterial action |

| Candida albicans | 0.039 | Moderate antifungal action |

The compound's minimum inhibitory concentration (MIC) values indicate potent activity against Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus and Escherichia coli .

The precise mechanism through which this compound exerts its antimicrobial effects is still under investigation. Initial findings suggest that it may inhibit key enzymes involved in cellular metabolism or disrupt bacterial cell wall synthesis. Further studies are needed to elucidate these pathways.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed to understand how structural modifications influence biological activity. The following observations were made:

- Substituent Variability : Alterations in the methyl group on the pyridine ring significantly affect potency.

- Functional Groups : The presence of electron-donating groups enhances activity, while bulky substituents tend to reduce it.

- Analogues : Several analogues have been synthesized to explore the optimal combination of substituents for enhanced efficacy.

Table: SAR Findings

| Compound | Substituent | pEC50 Value | Activity |

|---|---|---|---|

| Parent Compound | - | 8.5 | Moderate activity |

| Analogue A | Ethyl at R1 | 6.2 | Reduced activity |

| Analogue B | Propyl at R1 | 6.8 | Improved activity |

| Analogue C | Tert-butyl at R1 | 4.7 | Significant loss |

These findings indicate that while some modifications improve activity, others can lead to a decrease in effectiveness .

Study on Trypanocidal Activity

In a study focusing on Trypanosoma brucei, the compound was evaluated for its potential as a trypanocidal agent. While it exhibited fast action in vitro, it failed to achieve curative effects in murine models, indicating a need for further optimization .

Toxicology and Safety Profile

Preliminary assessments suggest that this compound does not exhibit significant mammalian toxicity at therapeutic doses, making it a promising candidate for further development .

Q & A

Q. Q1: What are the standard synthetic routes for 4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via heterocyclic condensation reactions. A common approach involves reacting pyridine-3-carboxylic acid derivatives with hydroxylamine and alkyl halides under basic conditions. For example, S-alkylation of a thiol precursor (e.g., 4-amino-5-pyridin-3-yl-1,2,4-triazole-3-thiol) with methyl iodide in methanol/NaOH at room temperature yields the target compound . Optimization includes controlling pH (alkaline media), temperature (room temperature for stability), and stoichiometry of alkyl halides to minimize byproducts .

Advanced Characterization Techniques

Q. Q2: Which analytical methods are critical for validating the structure and purity of this compound?

1H-NMR and 13C-NMR are essential for confirming the pyridinyl and oxazole moieties, with characteristic shifts for aromatic protons (~δ 7.0–8.5 ppm) and methyl groups (~δ 2.5 ppm) . Mass spectrometry (ESI-MS or HRMS) verifies molecular ion peaks, while FTIR identifies functional groups like NH2 (~3400 cm⁻¹) and C=N (~1600 cm⁻¹) . Purity is assessed via HPLC with UV detection at λ ~254 nm .

Biological Activity Profiling

Q. Q3: How can researchers evaluate the biological potential of this compound in medicinal chemistry?

Begin with in vitro antimicrobial assays (e.g., MIC against S. aureus or E. coli) to screen for activity . For targeted studies, perform molecular docking against enzymes like BACE1 (β-secretase) using AutoDock Vina to predict binding affinities . Validate results with in vivo models (e.g., Aβ reduction in rodent brains) and correlate with pharmacokinetic parameters (logP, BBB permeability) .

Structural and Crystallographic Analysis

Q. Q4: What methodologies are used to resolve structural ambiguities or confirm crystallographic data?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles . For visualization, ORTEP-3 generates thermal ellipsoid diagrams, highlighting disorder or anisotropic effects . Pair distribution function (PDF) analysis may resolve amorphous phase inconsistencies in poorly crystalline samples .

Data Contradiction Resolution

Q. Q5: How should researchers address discrepancies in synthetic yields or spectral data?

Contradictions in yields (e.g., 60% vs. 80%) may arise from varying alkyl halide reactivity or solvent purity. Replicate reactions under inert atmospheres (N2/Ar) to exclude moisture/O2 interference . For spectral mismatches, cross-validate with alternative techniques (e.g., 2D NMR or XPS) and compare with literature data for analogous compounds .

Computational Modeling

Q. Q6: Which computational tools are recommended for predicting reactivity or interaction mechanisms?

Density Functional Theory (DFT) calculations (Gaussian 16) optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Molecular dynamics (MD) simulations (GROMACS) model solvation effects, while QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity .

Stability and Degradation Pathways

Q. Q7: What strategies ensure compound stability during storage and experimental use?

Store under anhydrous conditions (-20°C, desiccated) to prevent hydrolysis of the oxazole ring . Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., pyridine-3-amine derivatives) . Buffered solutions (pH 6–7) minimize protonation-related instability .

Analog Design and SAR Studies

Q. Q8: How can structural analogs enhance understanding of structure-activity relationships (SAR)?

Modify the pyridinyl (e.g., 2- vs. 3-substitution) or oxazole (e.g., 5-methyl vs. 5-ethyl) groups to assess steric/electronic effects . For example, replacing the methyl group with trifluoromethyl (CF3) improves metabolic stability . Compare analogs via IC50 assays and crystallographic data to map critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.